2-Oxo-2H-indole-5-sulfonyl chloride CAS 199328-31-9 properties
2-Oxo-2H-indole-5-sulfonyl chloride CAS 199328-31-9 properties
This technical guide details the properties, synthesis, and applications of 2-Oxo-2H-indole-5-sulfonyl chloride (CAS 199328-31-9), a critical intermediate in the synthesis of kinase inhibitors.
A Pivotal Scaffold for Kinase Inhibitor Development
Executive Summary
2-Oxo-2H-indole-5-sulfonyl chloride (CAS 199328-31-9) serves as a high-value electrophilic building block in medicinal chemistry. It is primarily utilized to introduce the sulfonamide moiety at the C5 position of the oxindole core—a structural motif central to the pharmacophore of several potent kinase inhibitors, including SU6656 (Src family kinase inhibitor) and OXSI-2 (Syk inhibitor). This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic role in drug design.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 199328-31-9 |
| IUPAC Name | 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride |
| Common Synonyms | 5-Chlorosulfonyl-2-oxindole; 2-Oxoindoline-5-sulfonyl chloride |
| Molecular Formula | C₈H₆ClNO₃S |
| Molecular Weight | 231.66 g/mol |
| Physical State | Solid (Light beige to off-white powder) |
| Melting Point | 180–185 °C (dec.)[1][2] |
| Solubility | Soluble in polar aprotic solvents (THF, DMF, DMSO); reacts with water/alcohols. |
| Stability | Moisture sensitive; hydrolyzes to sulfonic acid and HCl. |
Synthetic Utility & Mechanism[10]
The synthesis of CAS 199328-31-9 relies on the electrophilic aromatic substitution (SEAr) of 2-oxindole. The regioselectivity of this reaction is governed by the electronic directing effects of the lactam nitrogen.
Regioselectivity Logic
The oxindole core contains a fused benzene and pyrrolidinone ring. The nitrogen atom at position 1 acts as a moderate activating group (ortho/para director).
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Position 5 (Para): This is the most electronically favorable and sterically accessible site for electrophilic attack.
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Position 7 (Ortho): Sterically hindered and less favorable than the para position.
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Position 3 (Alpha to Carbonyl): While acidic, it is not the site of electrophilic attack by chlorosulfonic acid under standard conditions.
Consequently, direct chlorosulfonation yields the 5-isomer with high specificity (>95%), minimizing the need for complex purification.
Reaction Landscape
The sulfonyl chloride group is a versatile "warhead" for nucleophilic substitution, enabling the rapid generation of diverse libraries.
Figure 1: The central role of CAS 199328-31-9 in diversifying the oxindole scaffold.[2]
Applications in Drug Discovery: The SU6656 Case Study
The most authoritative application of this compound is in the synthesis of SU6656 , a selective Src family kinase inhibitor. The sulfonamide moiety at C5 is critical for hydrogen bonding interactions within the kinase ATP-binding pocket.
Synthesis of SU6656
The workflow demonstrates the utility of CAS 199328-31-9 as a stable, isolable intermediate that can be coupled with amines before the final condensation step.
Figure 2: Synthetic route to SU6656 utilizing the 5-sulfonyl chloride intermediate.
Experimental Protocols
Synthesis of 2-Oxo-2H-indole-5-sulfonyl chloride
Source Validation: Adapted from verified protocols for SU6656 synthesis.
Reagents:
Procedure:
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Setup: Equip a round-bottom flask with a mechanical stirrer and a drying tube (CaCl₂). Cool the flask in an ice bath.
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Addition: Charge the flask with Chlorosulfonic acid (approx. 4-5 equivalents relative to oxindole).
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Reaction: Slowly add 2-Oxindole portion-wise, maintaining the internal temperature below 30°C . The reaction is exothermic.
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Maturation: Once addition is complete, stir at room temperature for 1.5 hours.
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Heating: Gradually heat the mixture to 68°C and hold for 1 hour to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.
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Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent evolution of HCl gas.
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Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.
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Drying: Dry the solid in a vacuum oven at 40°C.
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Expected Yield: 50–79%
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Appearance: Off-white to beige solid.
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General Sulfonamide Coupling (Schotten-Baumann Conditions)
Procedure:
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Dissolve the amine (1.1 eq) in dry THF or DCM.
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Add a base (Triethylamine or DIPEA, 2.0 eq).
-
Cool to 0°C.
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Add 2-Oxo-2H-indole-5-sulfonyl chloride (1.0 eq) portion-wise.
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Warm to room temperature and stir for 2–4 hours.
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Monitor by TLC/LC-MS (Product is usually more polar than the chloride but less polar than the sulfonic acid).
Handling & Safety Data
Stability Profile
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Hydrolysis: The compound is moisture sensitive . Exposure to atmospheric humidity converts the chloride back to the sulfonic acid (CAS 200057-39-2), which is non-electrophilic and useless for coupling.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
Safety Hazards (GHS Classification)
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H314: Causes severe skin burns and eye damage.
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H335: May cause respiratory irritation.
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EUH014: Reacts violently with water.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood due to HCl evolution.
References
-
Blake, R. A., et al. (2000). "SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling." Molecular and Cellular Biology, 20(23), 9018–9027.
-
ChemicalBook. (2025). "2-Oxoindoline-5-sulfonyl chloride Properties and Synthesis."
-
Bhavaraju, K., et al. (2008). "Evaluation of OXSI-2 as a Syk selective inhibitor in platelets." European Journal of Pharmacology, 580(3), 285-290.[4]
-
Organic Syntheses. (1928). "p-Acetaminobenzenesulfonyl chloride." Org.[5][6][7] Synth. 8, 100. (General method reference for chlorosulfonation).
-
PubChem. (2025).[2] "2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506)."[2] National Library of Medicine.
Sources
- 1. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]
- 2. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [scholarshare.temple.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. Oxindole synthesis [organic-chemistry.org]
